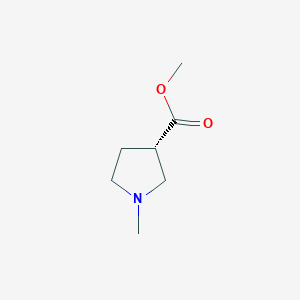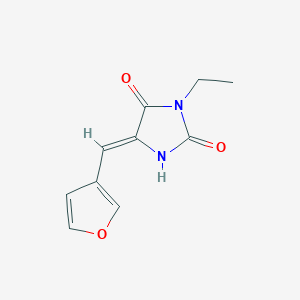
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a hydroxyphenyl group and an ethyl ester of pyrazole-3-carboxylate, making it an interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxyacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 1-(3-Oxo-phenyl)ethyl 1H-pyrazole-3-carboxylate.
Reduction: 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-methanol.
Substitution: 1-(3-Chlorophenyl)ethyl 1H-pyrazole-3-carboxylate.
Scientific Research Applications
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-pyrazole-3-carboxylate: Lacks the hydroxy group, making it less polar.
1-(4-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate: Similar structure but with the hydroxy group in the para position.
1-(3-Methoxyphenyl)ethyl 1H-pyrazole-3-carboxylate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(3-Hydroxyphenyl)ethyl 1H-pyrazole-3-carboxylate is unique due to the presence of the hydroxy group in the meta position, which can influence its reactivity and biological activity. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets .
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)ethyl 1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-8(9-3-2-4-10(15)7-9)17-12(16)11-5-6-13-14-11/h2-8,15H,1H3,(H,13,14) |
InChI Key |
WXUMDMKLUCXRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)OC(=O)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


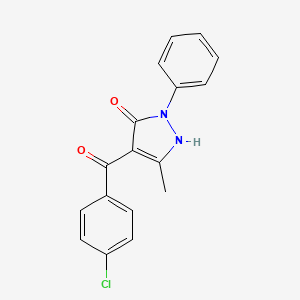

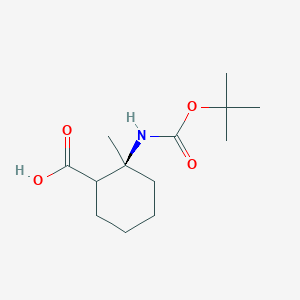



![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)

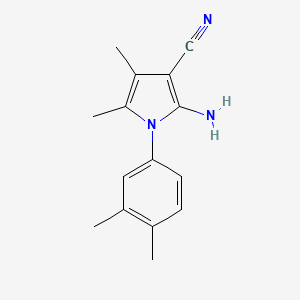
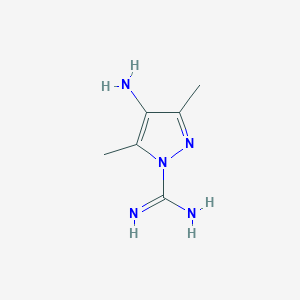
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
